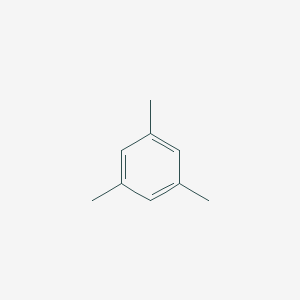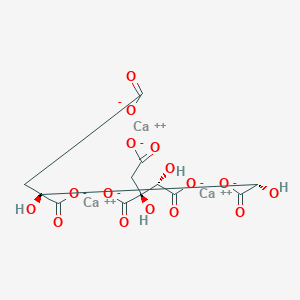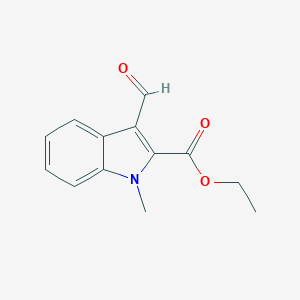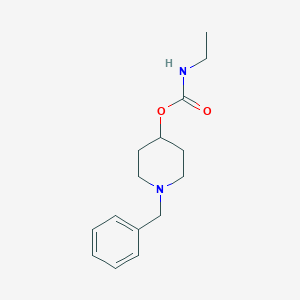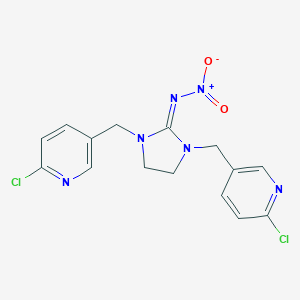
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, leading to cell death in bacteria and cancer cells.
Biochemical And Physiological Effects
Studies have shown that 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide can cause changes in the levels of certain biochemical markers, such as lactate dehydrogenase and alkaline phosphatase. It has also been found to induce apoptosis in cancer cells, leading to their death.
Advantages And Limitations For Lab Experiments
One advantage of using 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide in laboratory experiments is its potential as an antimicrobial and anticancer agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and potential side effects.
Future Directions
There are several potential future directions for research on 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide. One area of interest is its potential use in combination with other drugs to enhance its antimicrobial and anticancer properties. Another potential direction is the study of its effects on other biochemical markers and pathways. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide involves a multi-step process that begins with the reaction of 5,5-dichloro-1-pentanone with sodium hydride. This is followed by a reaction with dimethylamine to produce 5,5-dichloro-N,N-dimethylpentan-2-one. The final step involves the reaction of the intermediate with Lawesson’s reagent to form the desired compound.
Scientific Research Applications
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been tested against several bacterial strains. It has also been studied for its potential use as an anticancer agent, with promising results in vitro.
properties
CAS RN |
119671-29-3 |
|---|---|
Product Name |
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
Molecular Formula |
C7H9Cl2NOS |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
5,5-dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
InChI |
InChI=1S/C7H9Cl2NOS/c1-10(2)7(12)4-5(11)3-6(8)9/h3H,4H2,1-2H3 |
InChI Key |
GEENCRNGHNJDTN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
Canonical SMILES |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
synonyms |
4-Pentenethioamide, 5,5-dichloro-N,N-dimethyl-3-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
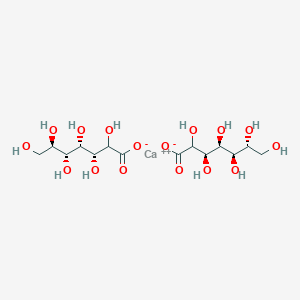
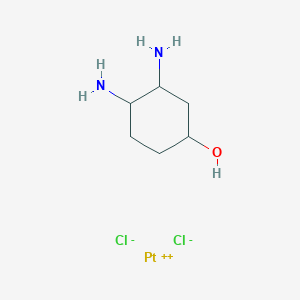
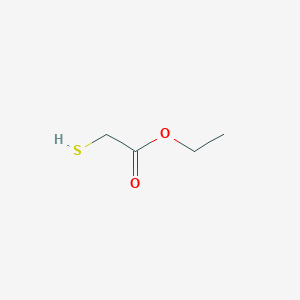
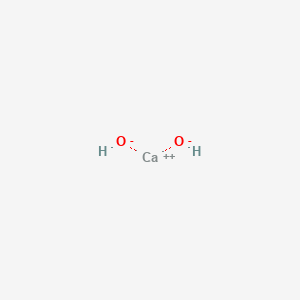
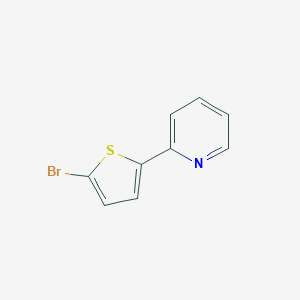
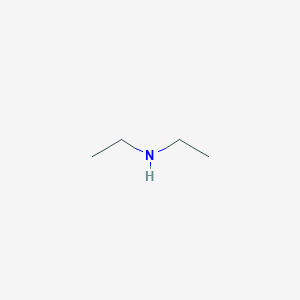
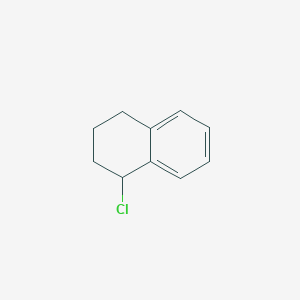
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
